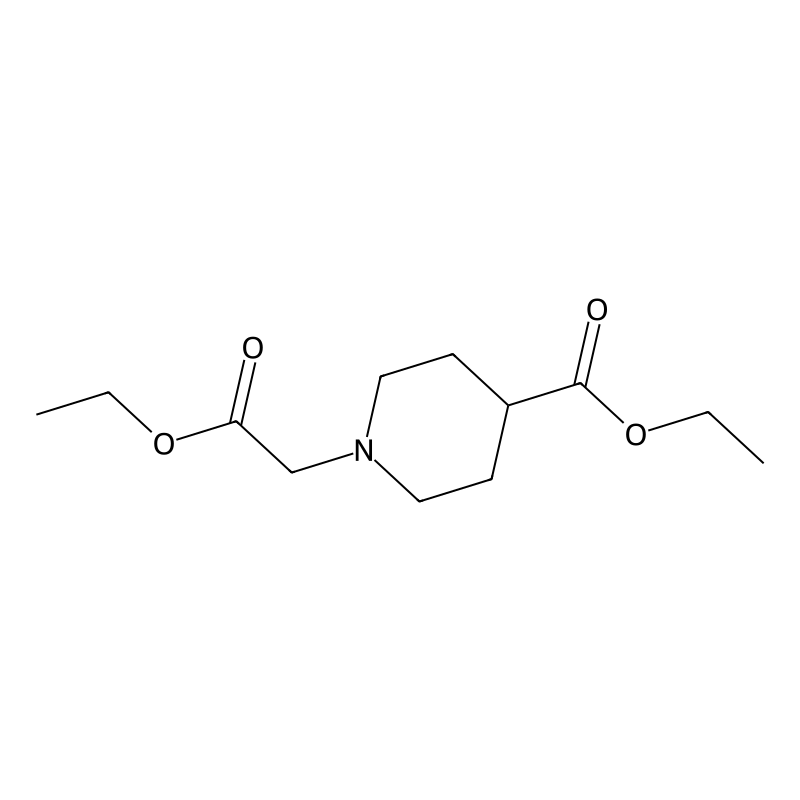Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Preparation of Quinuclidine Derivatives
Field: Organic Chemistry
Application: Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is used as a reagent in the preparation of quinuclidine derivatives.
Synthesis of Nicotinic Acid Receptor Agonists
Field: Medicinal Chemistry
Method: The synthesis would involve a series of chemical reactions, with Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate as one of the reactants. The exact procedures would depend on the specific agonist being synthesized.
Synthesis of 1-Alkylcyclanols
Application: This compound is used as a reactant for the synthesis of 1-Alkylcyclanols.
Method: The synthesis would involve a series of chemical reactions, with Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate as one of the reactants. The exact procedures would depend on the specific 1-Alkylcyclanol being synthesized.
Results: The result would be the production of a 1-Alkylcyclanol.
Synthesis of Benzhydrylamides
Field: Pharmacochemical Studies
Method: The synthesis would involve a series of chemical reactions, with Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate as one of the reactants. The exact procedures would depend on the specific Benzhydrylamide being synthesized.
Synthesis of PARP-1 Inhibitors
Method: The synthesis would involve a series of chemical reactions, with Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate as one of the intermediates. The exact procedures would depend on the specific PARP-1 inhibitor being synthesized.
Elimination Reactions and Hydrogenation of Esters to Alcohols
Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is a chemical compound with the molecular formula CHN O and a molecular weight of approximately 243.303 g/mol. This compound features a piperidine ring substituted with an ethoxycarbonyl group and an acetate moiety, making it a member of the piperidine derivatives. Its structure allows for diverse reactivity and biological activity, which has garnered interest in various fields, including medicinal chemistry and organic synthesis .
- Esterification: It can undergo esterification reactions, where it reacts with alcohols to form new esters.
- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding acid and alcohol.
- Nucleophilic Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
Research indicates that Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, potentially influencing metabolic pathways. Some studies suggest its role in antiproliferative effects against certain cancer cell lines, indicating potential applications in cancer therapy . Additionally, its interactions with neurotransmitter systems may suggest neuropharmacological effects.
The synthesis of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate typically involves several steps:
- Formation of Piperidine Derivative: The initial step often includes the formation of piperidine from appropriate precursors.
- Esterification: The piperidine derivative is then reacted with ethyl chloroacetate or a similar reagent to introduce the ethoxycarbonyl group.
- Acetylation: Finally, acetylation is performed using acetic anhydride or acetyl chloride to yield Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate.
Each step requires careful control of reaction conditions to maximize yield and purity .
Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate has several notable applications:
- Organic Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Biochemical Research: Due to its biological activity, it is utilized in research settings to study enzyme interactions and metabolic pathways.
- Potential Drug Development: Its antiproliferative properties make it a candidate for further investigation in cancer treatment strategies .
Studies have demonstrated that Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate interacts with multiple biological targets. These interactions can modulate enzyme activity and influence signaling pathways. For instance, its ability to inhibit specific enzymes involved in metabolic processes suggests potential therapeutic applications. Additionally, ongoing research is exploring its effects on neurotransmitter systems, which could open avenues for neuropharmacological applications .
Several compounds share structural similarities with Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic acid | 188792-67-8 | 0.94 |
| 1-Boc-4-Methylpiperidine-4-carboxylic acid | 189321-63-9 | 0.94 |
| 1-(tert-Butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid | 1346599-08-3 | 0.93 |
| 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid | 1352882-80-4 | 0.93 |
| 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid | 871727-05-8 | 0.93 |
These compounds differ primarily in their substituents on the piperidine ring or the nature of their carboxylic acid derivatives, influencing their reactivity and biological activity. Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate's unique combination of functional groups allows for distinct chemical behavior and biological interactions compared to these similar compounds .
XLogP3
GHS Hazard Statements
H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (85.71%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (85.71%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








